![molecular formula C25H24N2O3 B14343621 8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) CAS No. 101021-62-9](/img/structure/B14343621.png)
8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane is a complex organic compound characterized by the presence of an oxetane ring and quinoline derivatives
Méthodes De Préparation
The synthesis of 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane typically involves the reaction of 2-methyl-8-quinolinol with oxetane derivatives under specific conditions. The reaction is often facilitated by the use of catalysts and solvents that promote the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety into dihydroquinoline derivatives.
Applications De Recherche Scientifique
3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic properties.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane involves its interaction with specific molecular targets. The quinoline moiety can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The oxetane ring’s strained structure makes it reactive, allowing it to participate in ring-opening reactions that can modify its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane include:
- 1,3-Bis(8-quinolyloxy)propane
- 1,4-Bis(8-quinolyloxy)butane
- 3,3-Bis[(7-methyl-8-quinolyloxy)methyl]oxetane These compounds share the quinoline moiety but differ in the length and structure of the linking chains. The unique feature of 3,3-Bis[(2-methyl-8-quinolyloxy)methyl]oxetane is the presence of the oxetane ring, which imparts distinct reactivity and potential applications .
Propriétés
Numéro CAS |
101021-62-9 |
|---|---|
Formule moléculaire |
C25H24N2O3 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-methyl-8-[[3-[(2-methylquinolin-8-yl)oxymethyl]oxetan-3-yl]methoxy]quinoline |
InChI |
InChI=1S/C25H24N2O3/c1-17-9-11-19-5-3-7-21(23(19)26-17)29-15-25(13-28-14-25)16-30-22-8-4-6-20-12-10-18(2)27-24(20)22/h3-12H,13-16H2,1-2H3 |
Clé InChI |
GWCCVPBNCZAVCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2OCC3(COC3)COC4=CC=CC5=C4N=C(C=C5)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


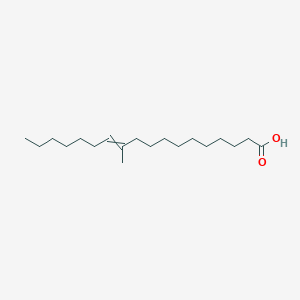
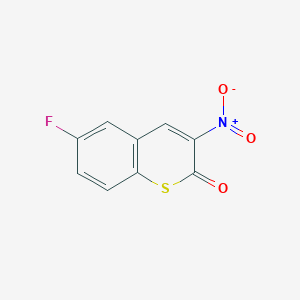

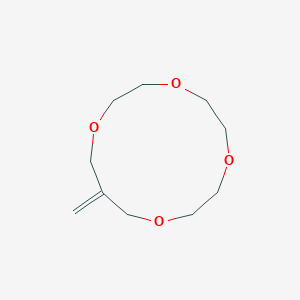
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
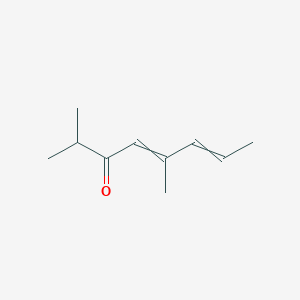
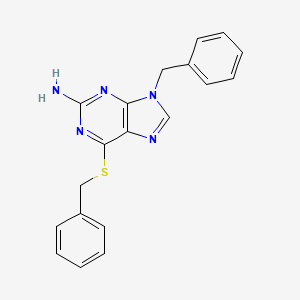
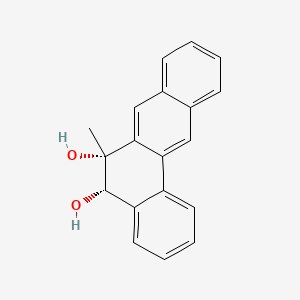
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
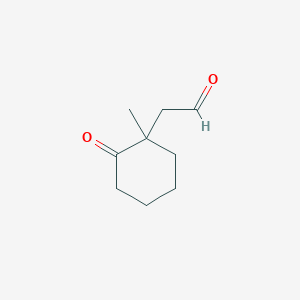
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
